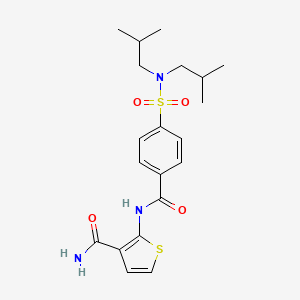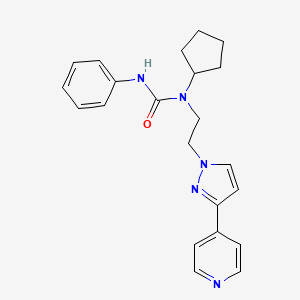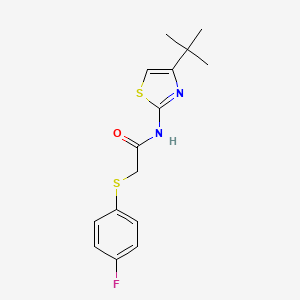![molecular formula C18H17N3O4S B2772738 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886907-03-5](/img/structure/B2772738.png)
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a chemical compound that has attracted attention due to its potential use in various fields of research and industry. It is a part of the class of organic compounds known as benzodioxoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel pesticide intermediate was synthesized with 2,3-dimethylaniline as the starting materials . Another study reported the synthesis of new 2-amino-1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like density functional theory . The structure of these compounds was characterized by mass spectra (MS), 1H NMR, infrared (IR), and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, C17H12F3N3O4S, is 411.36.科学的研究の応用
Anticancer Activities
A series of compounds related to N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide were designed, synthesized, and evaluated for their anticancer activities against multiple cancer cell lines. These studies revealed moderate to excellent anticancer properties compared to established drugs, indicating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Research has also focused on the antimicrobial and antitubercular screening of N-substituted derivatives, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria. This includes the evaluation of these compounds' potential in treating tuberculosis, one of the leading infectious diseases worldwide. The promising results indicate these compounds could serve as leads for developing new antimicrobial and antitubercular agents (Khalid et al., 2016).
Potential in Treating Alzheimer’s Disease
Further research into N-substituted derivatives has been directed towards finding new therapeutic agents for Alzheimer’s disease. These efforts have identified compounds with enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. The studies also evaluated the compounds for hemolytic activity to assess their safety profile (Rehman et al., 2018).
Synthesis and Evaluation of Sulfonamide Derivatives
The synthesis of novel sulfonamide derivatives incorporating the 1,3,4-oxadiazole moiety has been carried out, demonstrating their potential as antimicrobial agents. This includes the development of compounds with promising antibacterial and antifungal activities, highlighting the versatility of these derivatives in combating various microbial infections (Darwish et al., 2014).
作用機序
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to predict the exact biochemical pathways it affects. Given the presence of a methylsulfonylphenyl group in its structure, it is possible that the compound may interact with enzymes or receptors that recognize or are modulated by this chemical group .
Safety and Hazards
特性
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVWXTEBEZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)


![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)
![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)



![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)
![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)
